REACTION_CXSMILES
|
[NH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.[Br:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11]Br)=[C:9]([F:15])[CH:8]=1>C(#N)C>[Br:6][C:7]1[CH:14]=[CH:13][C:10]([CH2:11][N:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[C:9]([F:15])[CH:8]=1
|
Name
|
4-L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
426 mL
|
Type
|
reactant
|
Smiles
|
N1CCCC1
|
Name
|
|
Quantity
|
2750 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
375 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC(=C(CBr)C=C1)F
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
10 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at RT for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
temperature below 20° C
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
ADDITION
|
Details
|
Then 2 L of sat. Na2CO3 aq. and 500 mL of water was added
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with DCM (3×700 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The extract was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISTILLATION
|
Details
|
The resulting light yellow oil was distilled under vacuum (˜1 mm, bp. 125° C.)
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(CN2CCCC2)C=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 324.5 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |